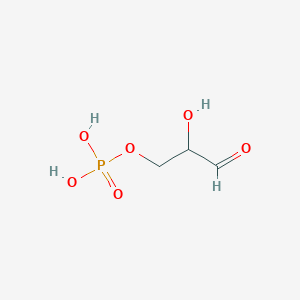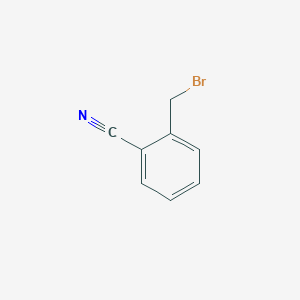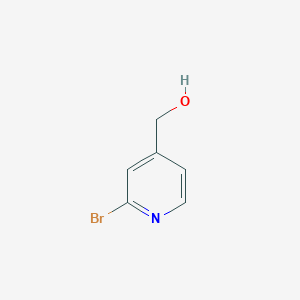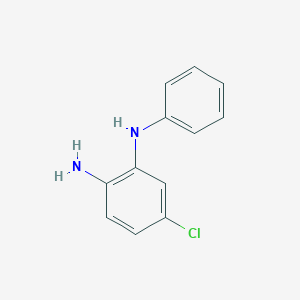![molecular formula C8H6ClN3O B057771 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone CAS No. 90734-71-7](/img/structure/B57771.png)
1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone
Overview
Description
YM 58790 is a potent antagonist of muscarinic acetylcholine receptors, specifically targeting the M1, M2, and M3 subtypes. It has been shown to inhibit reflex rhythmic bladder contractions in rats by inhibiting bladder pressurization . This compound is primarily used for research purposes and has demonstrated significant potential in the study of urinary bladder function and related disorders.
Preparation Methods
The synthesis of YM 58790 involves the preparation of 1-substituted-4-piperidyl benzhydrylcarbamate derivatives. The synthetic route typically includes the following steps :
Formation of the piperidyl intermediate: This involves the reaction of piperidine with appropriate reagents to form the desired intermediate.
Coupling with benzhydrylcarbamate: The piperidyl intermediate is then coupled with benzhydrylcarbamate to form the final product, YM 58790.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
YM 58790 undergoes several types of chemical reactions, including:
Oxidation: YM 58790 can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: YM 58790 can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
YM 58790 has a wide range of scientific research applications, including:
Chemistry: It is used to study the properties and behavior of muscarinic acetylcholine receptors.
Biology: YM 58790 is used to investigate the role of muscarinic receptors in various biological processes, including bladder function and neurotransmission.
Medicine: Research on YM 58790 has potential implications for the development of treatments for urinary bladder disorders and other conditions involving muscarinic receptors.
Mechanism of Action
YM 58790 exerts its effects by binding to muscarinic acetylcholine receptors, specifically the M1, M2, and M3 subtypes . By binding to these receptors, YM 58790 inhibits their activity, leading to a reduction in bladder contractions and other physiological effects. The molecular targets and pathways involved include the inhibition of reflex rhythmic bladder contractions and selective antagonism between urinary bladder contraction and salivary secretion .
Comparison with Similar Compounds
YM 58790 is unique in its potent inhibitory activity on bladder pressure in reflexly-evoked rhythmic contraction, with minimal impact on bradycardia . Similar compounds include:
Oxybutynin: A muscarinic antagonist used to treat overactive bladder.
Otenzepad: A selective antagonist of M2 muscarinic acetylcholine receptors.
YM 58790 stands out due to its selective antagonism between urinary bladder contraction and salivary secretion, making it a valuable tool for research in bladder function and related disorders .
Properties
IUPAC Name |
1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNBVEIAQAZNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531878 | |
| Record name | 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90734-71-7 | |
| Record name | 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
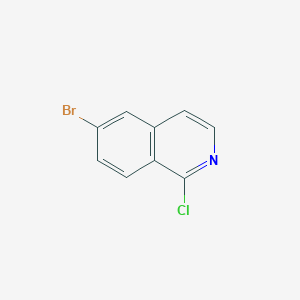
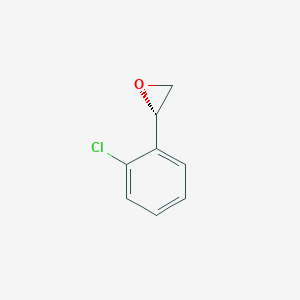
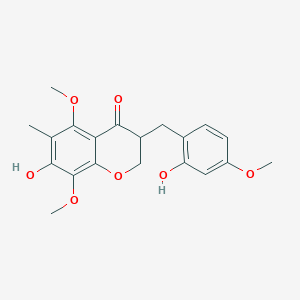
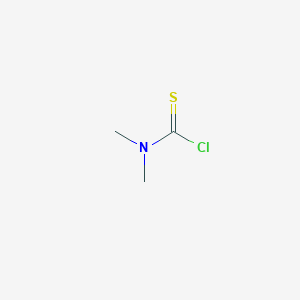
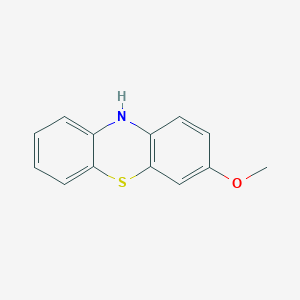
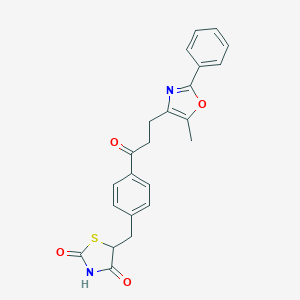
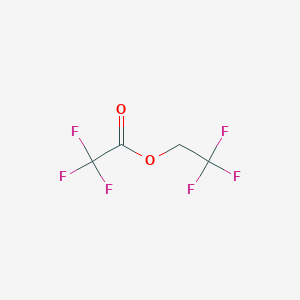
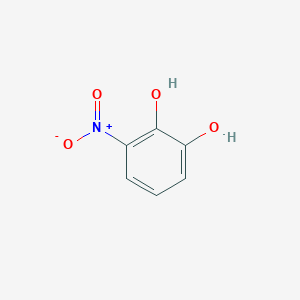
![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)

